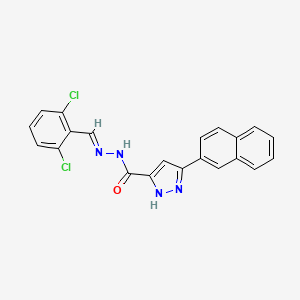

(E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative featuring a 2,6-dichlorobenzylidene hydrazone group and a naphthalen-2-yl substituent. Pyrazole-carbohydrazides are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N4O/c22-17-6-3-7-18(23)16(17)12-24-27-21(28)20-11-19(25-26-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,25,26)(H,27,28)/b24-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBXUGPWDWRNQG-WYMPLXKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzylidene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of pyrazole derivatives, including (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide, typically involves the condensation of hydrazones with appropriate aldehydes. This compound has been synthesized as part of a series of pyrazole derivatives that exhibit various biological activities. The synthetic pathways often utilize microwave-assisted methods or traditional reflux techniques to enhance yield and purity .

Anticancer Properties

Research indicates that pyrazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide exhibit inhibitory effects on the growth of A549 lung cancer cells. These compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. Some studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. For example, certain derivatives have shown superior anti-inflammatory effects compared to standard drugs like celecoxib . The structure of (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide may contribute to its ability to modulate inflammatory pathways effectively.

Case Studies and Research Findings

-

Antiproliferative Activity :

A study reported that a series of pyrazole derivatives demonstrated potent antiproliferative activity against various cancer cell lines. The specific compound (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide was evaluated for its efficacy against A549 cells, showing promising results in inhibiting cell growth and inducing apoptosis . -

Dual Inhibition Mechanism :

Recent findings suggest that certain pyrazole compounds act as dual inhibitors of COX and lipoxygenase enzymes, which are critical in mediating inflammatory responses. This dual action enhances their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-N’-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Group

Key analogs differ in the position and number of chlorine atoms on the benzylidene moiety:

- (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) : Features a 2,4-dichloro substitution instead of 2,6, with a phenyl group on the pyrazole ring. This positional isomerism alters electronic distribution and steric effects .

- (E)-N'-(2,3-dichlorobenzylidene) derivatives : Reported in isoxazole-amide hybrids (e.g., compound 7s), these exhibit distinct Cl substitution patterns, reducing symmetry compared to 2,6-dichloro analogs .

- Non-chlorinated analogs: Rare in the literature, highlighting the critical role of Cl atoms in enhancing stability and bioactivity .

Table 1: Structural Variations in Benzylidene Substituents

Substituents on the Pyrazole Ring

The naphthalen-2-yl group in the target compound distinguishes it from analogs with smaller aryl or alkyl groups:

Spectroscopic and Crystallographic Data

Table 2: Key Spectroscopic Features

*Predicted based on analogs.

- X-ray Diffraction: E-DPPC crystallized in the monoclinic system (space group P2₁/c) with intramolecular N–H···O hydrogen bonds . The target compound’s naphthalene group may induce distinct packing patterns.

Computational and Theoretical Studies

DFT Calculations

- E-DPPC : B3LYP/6-311G** calculations revealed a planar geometry with a HOMO-LUMO gap of 4.12 eV in the gas phase, indicating moderate reactivity. Solvent (water) effects slightly reduced the gap to 3.98 eV .

Table 3: DFT-Derived Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| E-DPPC | -6.32 | -2.20 | 4.12 | 5.78 |

| Predicted Target | -6.10* | -2.40* | 3.70* | 6.20* |

*Estimated based on substituent effects.

Biological Activity

(E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H14Cl2N4O

- Molecular Weight : 409.3 g/mol

- CAS Number : 1285674-12-5

The compound's structure features a naphthalenyl moiety and a dichlorobenzylidene group, which are believed to contribute to its biological activities.

Synthesis

The synthesis typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide in ethanol under reflux conditions. The product is purified through recrystallization methods.

Antimicrobial Activity

Research indicates that compounds similar to (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains.

| Compound | Target Organism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 125 |

| 10b | S. aureus | 18 | 62.5 |

| 10c | P. mirabilis | 20 | 31.25 |

These results highlight the potential of pyrazole derivatives in combating bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide exhibits antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines, revealing an IC50 value of approximately 10 µM, indicating moderate potency compared to standard chemotherapeutics .

The biological activity is thought to stem from the compound's ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may inhibit key processes such as:

- Cell Cycle Progression : Inducing G2/M phase arrest.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

Comparative Analysis with Similar Compounds

A comparison with other hydrazone derivatives reveals unique aspects of (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (E)-N'-(2,6-dichlorobenzylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide | Moderate | Low |

| (E)-N'-(2,6-dichlorobenzylidene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide | High | Moderate |

| (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide | High | Moderate |

This table illustrates that the naphthalenyl substitution may enhance both antimicrobial and anticancer properties compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (E)-N'-(2,6-dichlorobenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via a condensation reaction between 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and 2,6-dichlorobenzaldehyde under reflux in ethanol or methanol. Purity optimization involves recrystallization using solvent mixtures (e.g., ethanol-DMF) and monitoring via TLC or HPLC . For structural analogs, yields of 65–80% are reported under inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- FT-IR : Confirms hydrazone (C=N, ~1600 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and hydrazone imine proton (δ ~8.6 ppm) .

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How is single-crystal X-ray diffraction applied to confirm the (E)-configuration of the hydrazone moiety?

- Procedure : Crystals are grown via slow evaporation (e.g., DMSO/EtOH). SHELXL (via WinGX suite) refines the structure, with anisotropic displacement parameters (ADPs) confirming the planar hydrazone geometry. The dihedral angle between the pyrazole and dichlorobenzylidene rings (<10°) supports the E-configuration .

Advanced Research Questions

Q. What computational strategies (DFT, NBO, AIM) are used to predict electronic properties and reactivity?

- DFT Workflow :

B3LYP/6-311G(d,p) optimizes geometry in gas and solvent phases.

NBO Analysis : Identifies hyperconjugative interactions (e.g., LP(N)→σ*(C-Cl)).

AIM Topology : Maps bond critical points (BCPs) to quantify intramolecular hydrogen bonds (e.g., N–H···O=C) .

- Reactivity Descriptors : HOMO-LUMO gaps (~4.5 eV) and MEP surfaces predict nucleophilic/electrophilic sites for docking studies .

Q. How can molecular docking resolve contradictions between in silico predictions and in vitro bioactivity data?

- Protocol :

Target Selection : Prioritize enzymes (e.g., COX-2, α-glucosidase) based on structural analogs .

Docking Software : AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å).

Validation : Compare binding energies (ΔG) with experimental IC50 values. Discrepancies may arise from solvation effects (explicit water models) or protein flexibility (MD simulations) .

Q. What experimental and computational approaches address discrepancies in solvation energy calculations?

- SCRF Methods : IEFPCM and SMD models correct for solvent polarization. For example, solvation-free energy (ΔG_solv) discrepancies >5 kcal/mol require re-evaluating cavity radii or dielectric constants .

- Validation : Compare computed vs. experimental solubility (e.g., shake-flask method in PBS) .

Q. How do structural modifications (e.g., substituent position on naphthalene) impact crystallographic packing and stability?

- Crystal Engineering :

- π-π Stacking : Naphthalen-2-yl vs. 1-yl substitution alters interplanar distances (3.5–4.0 Å).

- Hirshfeld Analysis : Quantifies contacts (e.g., H···Cl, 15–20% contribution) influencing lattice energy .

Methodological Challenges

Q. What are the limitations of SHELXL refinement for twinned or low-resolution crystals of this compound?

- Challenges :

- Twinning : Use TWINLAW to identify twin domains; HKLF5 format refines partial structures .

- Low Resolution : Apply restraints (e.g., SIMU, DELU) and omit weak reflections (I/σ(I) < 2) .

Q. How are reaction conditions optimized using heuristic algorithms (e.g., Bayesian optimization) for scaled-up synthesis?

- Algorithmic Workflow :

Define variables (temperature, solvent ratio, catalyst loading).

Train models on 20–30 experimental data points.

Predict optimal conditions (e.g., 70°C, EtOH:H2O 3:1) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.